Stepharanine

Description

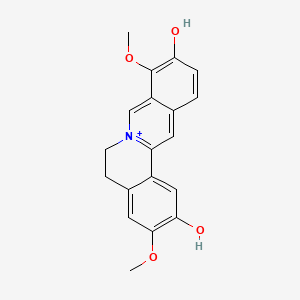

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,7-10H,5-6H2,1-2H3,(H-,21,22)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENXORZPKXUGMY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317825 | |

| Record name | Stepharanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-30-1 | |

| Record name | Stepharanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepharanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Source and Bioprospecting Methodologies for Stepharanine

Botanical Origins and Taxonomic Investigations of Stepharanine-Producing Flora

This compound is primarily found in plants belonging to the genus Stephania, which is part of the Menispermaceae family. researchgate.net The genus Stephania comprises approximately 45 species distributed across tropical and subtropical regions, as well as warmer temperate areas of the Old World. prota4u.org Taxonomic investigations of Asian Stephania species can be complex, with debates surrounding the correct nomenclature for certain plants, such as Stephania rotunda and Stephania glabra, which have been reported to contain this compound and other alkaloids. prota4u.org

Several Stephania species have been identified as sources of this compound. These include:

Stephania glabra researchgate.netprota4u.org

Stephania rotunda prota4u.org

Stephania venosa ebi.ac.uktaylorandfrancis.comnih.gov

Stephania dentifolia ebi.ac.uk

Stephania tetrandra plantaedb.comnih.gov

Stephania cambodica ebi.ac.uk

Stephania viridiflavens ebi.ac.uk

Stephania yunnanensis ebi.ac.uk

Beyond the Stephania genus, this compound has also been found in other plant species, such as Tinospora capillipes and Xylopia parviflora, indicating a broader distribution across different plant families. ebi.ac.uk

Geographic Distribution and Ecological Considerations in this compound Sourcing

The geographic distribution of this compound-producing plants largely mirrors that of the Stephania genus, spanning tropical and subtropical regions of Asia and Africa, with some presence in Oceania. researchgate.net Specifically, Stephania species are found in countries like Vietnam, India, Thailand, China, and the Philippines. prota4u.orgingentaconnect.com

Ecological considerations play a role in the presence and concentration of this compound in these plants. Stephania species often grow in disturbed forest areas, hillsides, foothills, and the edges of grasslands and shrublands. prota4u.orgnih.gov While many Stephania species are widely distributed and locally common, some are considered rare and threatened, particularly in Indo-China and China, partly due to overcollection. prota4u.org The ecological conditions, including climate and habitat, can influence the distribution and traits of plant species and their secondary metabolites. cas.cznih.govipicyt.edu.mxelifesciences.org

Advanced Extraction and Isolation Methodologies for this compound from Natural Matrices

The extraction and isolation of alkaloids like this compound from plant material involve several steps aimed at separating the desired compound from the complex plant matrix. Traditional methods often involve maceration, percolation, or Soxhlet extraction of dried plant material using solvents such as methanol (B129727) or ethanol (B145695). muni.czscialert.net The extraction efficiency can be monitored using reagents like Dragendorff's reagent. muni.cz

Following the initial extraction, various chromatographic techniques are employed for isolation and purification. These can include column chromatography using silica (B1680970) gel or reversed-phase materials. muni.czscialert.netjocpr.com Different solvent systems, such as mixtures of chloroform, ethyl acetate, methanol, and water, are used as eluents to separate the alkaloids based on their polarity. ingentaconnect.comscialert.net

More advanced techniques are also utilized to enhance the purity and yield of this compound. Ion-pair liquid-liquid extraction (IP-LLE) has been applied to isolate alkaloids from Stephania venosa leaves. scialert.net This method involves extracting the dried powdered leaves with methanol, evaporating the solvent, and then partitioning the extract between water and an organic solvent like dichloromethane (B109758) to remove non-polar substances, leaving the charged alkaloids like this compound in the aqueous phase. scialert.net Aqueous two-phase extraction (ATPE) is another technique that can be used for the purification of bioactive compounds from plant extracts. nih.gov

The isolation procedure for quaternary protoberberine alkaloids, including this compound, often involves converting the alkaloid salts (soluble in water) to their corresponding bases (soluble in organic solvents) during the purification process to facilitate extraction into an organic phase. muni.cz

Table 1: Examples of Extraction and Isolation Methods for Alkaloids from Stephania Species

| Plant Material | Extraction Solvent | Isolation Methods | Reference |

| S. rotunda tubers | 85% aq. EtOH | Partitioning (n-hexane, EtOAc, n-BuOH), TLC, Column Chromatography (silica gel) | ingentaconnect.com |

| S. venosa leaves | Methanol | Ion-pair Liquid-liquid Extraction (water/dichloromethane), Column Chromatography (silica gel) | scialert.net |

| S. rotunda tubers | Aqueous ethanol (50:50) | Ultrasonic extraction | nih.gov |

Biodiversity Conservation and Sustainable Sourcing Strategies for this compound

The increasing demand for natural compounds like this compound necessitates the implementation of biodiversity conservation and sustainable sourcing strategies. Overcollection of certain Stephania species, particularly those that are rare and threatened, poses a risk of genetic erosion. prota4u.org Conservation and cultivation efforts are essential to counteract this threat. prota4u.org

Sustainable sourcing involves practices that ensure the harvesting of plant materials does not lead to the depletion of natural populations or harm the surrounding ecosystem. fundacionglobalnature.orgtracextech.comthefashionpact.org This includes paying fair wages to collectors, using environmentally-friendly harvesting methods, and respecting the balance of nature. tracextech.com

Strategies for sustainable sourcing can involve developing responsible sourcing guides and protocols, integrating biodiversity and climate change considerations into farming practices, and utilizing certifications like the Union for Ethical BioTrade (UEBT) which promotes ethical sourcing and biodiversity conservation. fundacionglobalnature.orgtracextech.comthefashionpact.org These initiatives aim to create transparent and sustainable supply chains that benefit both the environment and the communities involved in sourcing. tracextech.comlaprairiegroup.chconservation.org

Table 2: Key Aspects of Sustainable Sourcing for Natural Products

| Aspect | Description | Relevance to this compound Sourcing |

| Biodiversity Protection | Preventing habitat destruction and overexploitation of plant species. | Crucial for rare and threatened Stephania species to avoid genetic erosion. prota4u.org |

| Ethical Practices | Ensuring fair treatment and compensation for collectors and local communities. | Supports livelihoods and encourages responsible harvesting. tracextech.com |

| Environmental Impact | Minimizing negative effects of harvesting and cultivation on ecosystems. | Promotes healthy land, water management, and resource conservation in areas where Stephania grows. tracextech.com |

| Supply Chain Transparency | Tracing the origin of plant material and ensuring responsible practices. | Builds trust and allows for verification of sustainable sourcing efforts. tracextech.comlaprairiegroup.ch |

Synthetic Chemistry and Structural Modification of Stepharanine

Retrosynthetic Analysis and Total Synthesis Strategies for Stepharanine

Retrosynthetic analysis of complex natural products like this compound involves dissecting the molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections ysu.amyoutube.com. For isoquinoline (B145761) alkaloids, common disconnections often target the bonds that form the core ring system.

Total synthesis strategies for this compound aim to construct the entire molecule from basic chemical precursors. These strategies frequently employ established reactions for building nitrogen-containing heterocycles, such as the Pictet-Spengler or Bischler-Napieralski reactions, which are fundamental in isoquinoline alkaloid synthesis nih.govscience.gov. More modern approaches may involve cascade reactions and biomimetic strategies to efficiently assemble the complex scaffold uchicago.edu.

Key Synthetic Intermediates and Stereochemical Control in this compound Synthesis

The total synthesis of this compound involves the creation of multiple rings and often multiple stereocenters, requiring careful control over stereochemistry throughout the synthetic route organic-chemistry.org. Key synthetic intermediates in the synthesis of related isoquinoline and protoberberine alkaloids often include tetrahydroisoquinolines and their derivatives nih.gov. The control of stereochemistry is paramount and can be achieved through various methods, including the use of chiral catalysts, asymmetric reactions, and substrate control organic-chemistry.org. For instance, in the synthesis of related alkaloids, strategies have involved the generation of stereocenters through reactions like intramolecular dipolar cycloadditions and substrate-controlled alkylations organic-chemistry.orgacs.org.

Methodological Advancements in this compound Total Synthesis

Advancements in total synthesis methodologies have significantly impacted the approaches to constructing complex alkaloids. Recent progress includes the development of more efficient cascade reactions, enantioselective catalytic methods, and novel strategies for assembling intricate ring systems uchicago.eduorganic-chemistry.orgrsc.org. For example, studies on the synthesis of related structures have highlighted the utility of tandem reactions and innovative cyclization strategies youtube.comuchicago.eduorganic-chemistry.org. Oxidative phenol (B47542) coupling is another area where recent advancements have facilitated the synthesis of natural products containing phenolic moieties, which are present in this compound rsc.org.

Semisynthesis Approaches and Derivatization of this compound Scaffolds

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce a desired analogue or derivative rsc.org. This approach can be more efficient than total synthesis for creating libraries of related compounds. This compound, being a natural product, can serve as a scaffold for semisynthetic modifications. Derivatization of isoquinoline alkaloid scaffolds often focuses on modifying substituents on the aromatic rings or the nitrogen atom rsc.orgfrontiersin.org.

Structural Analogues and Congeners of this compound

This compound belongs to the class of protoberberine alkaloids, which share a common 5,6-dihydrodibenzo[a,g]quinolizinium backbone nih.govacs.org. Structural analogues and congeners of this compound include other alkaloids found in Stephania species and related plant genera, such as palmatine (B190311), jatrorrhizine, and stepharine (B1200187) ebi.ac.ukacs.orgacs.org. These compounds often differ in the oxidation state of the nitrogen or the substitution patterns on the aromatic rings acs.org. Semisynthetic strategies have been employed to create derivatives of related protoberberine alkaloids like berberine (B55584) by modifying the substituents on the isoquinoline and dihydroisoquinoline moieties nih.govacs.org.

Synthetic Libraries of this compound Derivatives for Biological Screening

Creating synthetic libraries of this compound derivatives allows for systematic exploration of the structure-activity relationship and the identification of compounds with enhanced or novel biological properties rsc.org. These libraries can be generated through various chemical transformations applied to the this compound scaffold or related synthetic intermediates rsc.org. High-throughput screening of such libraries is a common approach in drug discovery to identify potential therapeutic agents rsc.org. Studies on other alkaloid scaffolds, such as isoquinolines, have shown that modifying the basic structure can lead to compounds with diverse biological activities rsc.orgfrontiersin.org.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound Precursors

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize target molecules. This approach can leverage the high selectivity and efficiency of enzymes for specific transformations that are challenging to achieve through traditional chemical methods nih.govcsic.es. Biocatalytic transformations utilize enzymes or whole cells to catalyze chemical reactions cnr.it.

While specific examples of chemoenzymatic synthesis or biocatalytic transformations directly applied to this compound precursors are not extensively detailed in the provided search results, the general principles and applications in alkaloid synthesis and related natural products are relevant. Chemoenzymatic approaches have been used in the synthesis of other natural products and pharmaceutical compounds, often involving enzymes like oxidoreductases, lipases, and transaminases for steps requiring high chemo-, regio-, or stereoselectivity nih.govcsic.esnih.govcsic.esmdpi.comresearchgate.netresearchgate.netd-nb.info. For instance, biocatalysis has been employed in the synthesis of chiral precursors for various drugs and in the transformation of natural products researchgate.netresearchgate.netd-nb.info. The use of enzymes in cascade reactions is also an emerging area in biocatalysis for efficient multi-step transformations csic.esresearchgate.net.

The biosynthesis of isoquinoline alkaloids in plants involves enzymatic transformations of simple precursors acs.org. While this is a natural process rather than a synthetic one, understanding the biosynthetic pathways can inspire chemoenzymatic strategies for synthesizing these compounds or their precursors. Enzymes involved in alkaloid biosynthesis, such as reticuline (B1680550) oxidase in the case of berberine biosynthesis, catalyze key cyclization and modification steps acs.org.

Biosynthetic Pathways and Metabolic Engineering of Stepharanine

Elucidation of Stepharanine Biosynthesis: Precursors and Enzymatic Steps

The foundational steps of BIA biosynthesis, leading to key intermediates like (S)-reticuline, are well-established. The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to yield dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org These two molecules then condense to form (S)-norcoclaurine, catalyzed by norcoclaurine synthase (NCS). frontiersin.org Subsequent methylation and hydroxylation steps lead to the formation of (S)-reticuline, a pivotal branch point in the biosynthesis of many BIAs, including those in the genus Stephania. frontiersin.orgontosight.ai

While the precise enzymatic cascade leading directly from a common intermediate like (S)-reticuline to this compound is not fully detailed in the provided search results, this compound is identified as a quaternary protoberberine alkaloid. ebi.ac.uk Protoberberine alkaloids are known to be derived from (S)-reticuline. The conversion of (S)-reticuline to protoberberines typically involves steps such as oxidation, cyclization, and further modifications like methylation and hydroxylation. For instance, (S)-scoulerine is produced from (S)-reticuline via the action of berberine-bridge enzyme (BBE). frontiersin.org Quaternary protoberberines like this compound are often formed by N-methylation of tertiary protoberberines. ebi.ac.uk

Based on the classification of this compound as a quaternary protoberberine alkaloid, its biosynthesis likely involves intermediates downstream of (S)-reticuline within the protoberberine branch of the BIA pathway. Potential intermediates could include various tertiary protoberberines that are subsequently N-methylated.

Identification and Characterization of Biosynthetic Genes for this compound

Identifying the specific genes encoding the enzymes involved in this compound biosynthesis is an active area of research, often utilizing transcriptomic and metabolomic approaches. Combining these analyses is an effective strategy for pinpointing genes involved in secondary metabolite biosynthesis. frontiersin.orgfrontiersin.org Studies on Stephania tetrandra, a plant known to produce BIAs including this compound, have employed transcriptome sequencing to identify candidate structural genes associated with BIA biosynthesis. nih.gov In one study, 42 candidate structural genes linked to 15 steps of BIA biosynthesis were identified in S. tetrandra. nih.gov Additionally, a new (S)-norcoclaurine-6-O-methyltransferase (6OMT) gene, named St6OMT2, was identified and characterized in S. tetrandra. nih.gov This enzyme catalyzes the methylation of (S)-norcoclaurine to form (S)-coclaurine, an early step in the BIA pathway. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production in Host Systems

Metabolic engineering offers promising avenues for enhancing the production of valuable plant secondary metabolites like this compound in heterologous host systems such as Escherichia coli or yeast, or through engineering the native plant itself. nih.govyoutube.com This involves the purposeful modification of cellular metabolism and regulatory networks to overproduce desired compounds or even produce novel ones. youtube.com

Strategies for enhancing alkaloid production through metabolic engineering include:

Introducing genes for entire or partial biosynthetic pathways: Transferring the genes encoding the necessary enzymes into a host organism allows it to synthesize the target compound. nih.govyoutube.com

Optimizing enzyme expression and activity: Ensuring sufficient levels of functional enzymes at the right time and location within the cell is crucial.

Redirecting metabolic flux: Engineering upstream pathways to increase the availability of precursors can boost product yield. youtube.comnih.gov

Minimizing flux towards competing pathways: Reducing the activity of enzymes that divert intermediates to other metabolic branches can increase the pool of precursors for the desired compound.

Engineering regulatory elements: Modifying transcription factors or other regulatory proteins can upregulate the expression of biosynthetic genes. frontiersin.org

While specific metabolic engineering efforts focused solely on this compound production are not extensively detailed in the provided results, the principles applied to other BIAs and secondary metabolites are relevant. For example, studies on engineering the biosynthesis of other alkaloids and terpenoids in yeast and Nicotiana benthamiana demonstrate the feasibility of reconstituting complex plant pathways in heterologous hosts and optimizing production through various engineering strategies. nih.govyoutube.comnih.gov The identification of key biosynthetic genes and enzymes in Stephania species, as mentioned in section 4.2, is a critical prerequisite for such metabolic engineering endeavors.

Biotechnological Approaches for this compound Analogue Biosynthesis

Biotechnological approaches, particularly synthetic biology and metabolic engineering, can be leveraged not only to produce natural this compound but also to generate novel this compound analogues. youtube.com This involves manipulating biosynthetic pathways to produce structural variants of the natural compound.

Strategies for analogue biosynthesis include:

Introducing modified or promiscuous enzymes: Using enzymes with altered substrate specificity or catalytic activity can lead to the formation of different products.

Combinatorial biosynthesis: Mixing and matching genes from different pathways or organisms can create novel enzymatic routes and thus new compounds.

Precursor directed biosynthesis: Supplying the host organism with modified precursors that can be processed by the biosynthetic machinery to yield altered end products.

Engineering enzymes for desired modifications: Modifying enzyme active sites through rational design or directed evolution to catalyze specific chemical transformations not found in nature.

The ability to engineer metabolic pathways in host systems provides a platform for exploring the chemical space around this compound. By manipulating the genes and enzymes involved in the later stages of this compound biosynthesis, or by introducing enzymes from other alkaloid pathways, it may be possible to generate novel compounds with potentially altered or improved biological activities. Research into the biosynthesis of other alkaloids has shown that enzymatic promiscuity and the modular nature of some pathways can be exploited for the production of diverse structures. nih.gov

Molecular Mechanisms of Action and Cellular Targets of Stepharanine

Identification of Direct Molecular Targets of Stepharanine

Identifying the direct molecular targets of this compound is crucial for understanding its pharmacological properties. Studies have employed various techniques, including protein-ligand interaction studies and enzyme profiling, to pinpoint the molecules with which this compound directly interacts.

Protein-Ligand Interaction Studies with this compound

Protein-ligand interaction studies aim to characterize the binding of this compound to specific proteins. These studies provide insights into the affinity, specificity, and nature of the molecular forces involved in the interaction, such as hydrogen bonding, ionic pairing, and nonpolar contacts. nih.govuni-leipzig.demdpi.commdpi.com Techniques like molecular docking are utilized to predict the binding modes and affinities of this compound with potential protein targets. acs.orgscispace.commdpi.com While general principles of protein-ligand interactions are well-established, specific detailed studies focusing solely on this compound's interaction with a wide range of proteins are ongoing areas of research. Studies on related alkaloids, such as cepharanthine (B1668398), a bisbenzylisoquinoline alkaloid also found in Stephania species, have utilized molecular docking to explore interactions with targets like EGFR. researchgate.net

Enzyme Inhibition and Activation Profiling by this compound

This compound has been shown to exhibit inhibitory activity against certain enzymes. A notable example is its effect on acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of acetylcholine (B1216132). researchgate.netebi.ac.uknih.govnih.govnih.govresearchgate.net Studies have reported IC50 values for this compound's inhibition of AChE, indicating its potency. For instance, this compound has shown inhibitory activity on AChE with an IC50 value of 14.10 ± 0.81 µM. researchgate.netnih.govresearchgate.net This suggests that this compound can interfere with cholinergic signaling by increasing acetylcholine levels. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Alkaloids

| Compound | IC50 (µM) | Source Plant |

| This compound | 14.10 ± 0.81 | Stephania venosa |

| Cyclanoline (B97468) | 9.23 ± 3.47 | Stephania venosa |

| N-methyl stepholidine | 31.30 ± 3.67 | Stephania venosa |

| Berberine (B55584) | 0.42 ± 0.05 | Stephania venosa |

| Galanthamine | 0.54 ± 0.09 | Standard Inhibitor |

Data compiled from references researchgate.netresearchgate.net.

Other enzyme targets may also be modulated by this compound, and ongoing research continues to profile its effects on a broader spectrum of enzymatic activities.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Beyond direct molecular interactions, this compound can influence various intracellular signaling cascades, leading to diverse cellular outcomes. These effects can be mediated through interactions with receptors or via non-receptor mechanisms.

Receptor-Mediated Effects of this compound

While specific direct receptor-binding studies for this compound are limited in the provided search results, related alkaloids from the Stephania genus have shown receptor interactions. For example, stepholidine, another alkaloid, has been shown to mediate its in vivo effects largely through blockade of dopamine (B1211576) receptors. nih.gov Additionally, other bisbenzylisoquinoline alkaloids have demonstrated affinity and antagonistic activity on G-protein coupled receptors (GPCRs), including dopamine D1 and D2 receptors, opioid Mu receptor, and muscarinic M3 receptor. researchgate.net Given the structural similarities among alkaloids from the Stephania genus, it is plausible that this compound may also interact with certain receptors, influencing downstream signaling pathways.

Transcriptomic and Proteomic Analysis of this compound-Treated Cells

Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression in cells treated with this compound. These approaches can reveal the broader cellular pathways and processes affected by the compound. While direct transcriptomic or proteomic studies specifically on this compound treatment are not extensively detailed in the provided results, related studies on other compounds and traditional medicines containing this compound offer some insights. For instance, transcriptomic analysis has been used to study the biosynthesis of alkaloids in Stephania acutum. frontiersin.org Proteomic analysis has been employed to investigate the effects of other compounds on cancer cells, revealing changes in protein profiles and affected signaling pathways like NF-κB and β-catenin. cmro.gov.hk Studies on traditional Chinese medicines containing this compound have utilized network pharmacology, which integrates transcriptomic and proteomic data, to predict potential targets and pathways related to conditions like rheumatoid arthritis, suggesting involvement of targets like FASN, ALOX5, EGFR, MMP1, CYP2D6, CNR1, AR, MAOA, and FKBP5. acs.orgnih.gov These studies highlight the potential of these approaches to elucidate the complex cellular effects of this compound.

Gene Expression Modulation by this compound

Studies have indicated that plant-derived compounds, including certain alkaloids, can modulate gene expression frontiersin.orgresearchgate.netmdpi.com. This modulation can occur through various mechanisms, such as influencing transcription factors or altering epigenetic modifications like DNA methylation frontiersin.orgresearchgate.netmdpi.commdpi.com. While broad studies on gene expression modulation by various plant compounds exist, specific detailed research focusing solely on this compound's direct impact on global gene expression profiles appears limited in the provided search results. However, related alkaloids have shown the ability to regulate gene expression. For example, berberine has been shown to influence the expression of genes involved in various pathways, including those related to inflammation and viral replication nih.gov. The expression levels of key genes involved in secondary metabolism pathways in medicinal plants can be modulated by signaling molecules, affecting the synthesis and accumulation of active compounds researchgate.netmdpi.com.

Protein Abundance and Post-Translational Modification Studies with this compound

Protein abundance and post-translational modifications are critical aspects of cellular function and regulation nih.govnih.gov. While the provided search results discuss protein abundance studies in general and the role of post-translational modifications in cellular processes like autophagy, specific detailed studies focusing on how this compound directly affects the abundance or post-translational modification of specific proteins were not prominently found nih.govnih.govwm.edu. Research on other compounds has shown that they can induce post-translational effects in the virus life cycle to inhibit protein trafficking/maturation nih.gov.

Cellular Phenotypes Induced by this compound: Mechanistic Investigations

This compound and related alkaloids have been investigated for their effects on various cellular phenotypes, including cell cycle progression, apoptosis, autophagy, migration, and invasion.

Cell Cycle Regulation by this compound

Cell cycle regulation is a tightly controlled process involving cyclins and cyclin-dependent kinases (CDKs) that ensure proper cell division researchgate.netfrontiersin.orgkhanacademy.orgnih.gov. Dysregulation of the cell cycle can contribute to diseases like cancer researchgate.netnih.gov. Some studies on related compounds have shown effects on the cell cycle. For instance, a compound isolated from Rhizoma Corydalis was found to dose-dependently inhibit cell cycle arrest in lung cancer cells tandfonline.com. Another study on a different compound revealed it induced G1/S cell cycle arrest referencecitationanalysis.com. While this compound is mentioned in the context of Stephania species known for various biological activities, specific detailed mechanisms of how this compound itself regulates the cell cycle were not extensively detailed in the search results. However, the broad class of bisbenzylisoquinoline alkaloids, to which some compounds from Stephania belong, has shown the ability to induce cell cycle arrest researchgate.net.

Apoptosis and Autophagy Modulation by this compound

Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are crucial for maintaining cellular homeostasis and are often dysregulated in disease wm.eduresearchgate.nettjnpr.orgcmro.gov.hk. Modulation of these pathways is a target for therapeutic intervention researchgate.nettjnpr.orgcmro.gov.hk. Some compounds from Stephania species have been reported to induce apoptosis and modulate autophagy researchgate.netnih.govresearchgate.net. For example, cepharanthine, an alkaloid from Stephania japonica, has shown promise in influencing apoptosis nih.gov. Other bisbenzylisoquinoline alkaloids have also demonstrated the ability to promote cell apoptosis researchgate.net. Studies on different natural compounds have explored their mechanisms of inducing apoptosis, including the involvement of mitochondrial pathways researchgate.netcmro.gov.hk. Autophagy can be a mechanism for clearing cellular components, and its modulation has been linked to various cellular outcomes wm.educmro.gov.hk. While the search results mention that cepharanthine has been reported to inhibit the growth of tumor cells by regulating autophagy, specific detailed mechanisms of this compound's direct modulation of apoptosis and autophagy were not extensively provided researchgate.net.

Cellular Migration and Invasion Studies with this compound

Cellular migration and invasion are fundamental processes involved in development, wound healing, and disease progression, such as cancer metastasis nih.govnih.govnih.govnih.gov. Studies on compounds from Stephania have investigated their effects on these processes nih.govnih.govresearchgate.net. Cepharanthine, for example, has shown promise in influencing the migration and invasion of bladder cancer cells nih.gov. Related alkaloids have also been investigated for their anti-invasive properties researchgate.net. While this compound is mentioned in the context of studies on Stephania species and their potential effects on tumor cell invasion and metastasis, detailed mechanisms specifically for this compound's action on cellular migration and invasion were not extensively highlighted in the provided search results nih.govrsc.org. However, studies on other compounds have explored the mechanisms by which they inhibit cell invasion, including the reduction of matrix metalloproteinase expression and targeting signaling pathways researchgate.net.

Structure Activity Relationship Sar Studies and Lead Optimization of Stepharanine

Correlating Stepharanine Structural Features with Biological Activities

This compound is a quaternary protoberberine alkaloid. nih.govmuni.cz Studies involving this compound and other isoquinoline (B145761) alkaloids have sought to correlate specific structural features with various biological activities, including acetylcholinesterase (AChE) inhibition and anti-inflammatory effects. researchgate.netacs.org

Research on quaternary protoberberine alkaloids, including this compound, cyclanoline (B97468), and N-methyl stepholidine, has investigated their inhibitory activity against AChE. nih.govacs.org These studies have reported IC₅₀ values for this compound at 14.10 µM, cyclanoline at 9.23 µM, and N-methyl stepholidine at 31.30 µM. nih.govacs.org Comparing these activities suggests that the presence of a positive charge at the nitrogen atom can influence AChE inhibitory activity. acs.orgfrontiersin.org

In the context of anti-inflammatory activity, this compound has been identified as a main anti-inflammatory component in Stephania acutum. acs.org While the precise structural determinants for this activity are subject to ongoing research, the isoquinoline alkaloid scaffold, common to this compound and other related compounds, is frequently associated with diverse pharmacological properties, including anti-inflammatory effects. acs.orgresearchgate.net

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

Rational design and synthesis of analogues are crucial steps in lead optimization, aiming to improve the biological activity and pharmacokinetic properties of a lead compound like this compound. This process involves making targeted chemical modifications to the parent structure based on insights gained from SAR studies and computational approaches. gardp.orgrsc.org

Given that this compound is a protoberberine alkaloid, studies on the rational design of analogues often draw upon the broader research on this class of compounds. For instance, the use of other protoberberine structures containing a hydroxyl group as starting materials, such as thalifendine (B1230407) and berberrubine, has been considered to potentially reduce cost and time in analogue synthesis. acs.org Such approaches can also provide new information about the pharmacological potential of these compounds. acs.org

Studies on isoquinoline derivatives, a class to which this compound belongs, have involved the rational design and synthesis of new molecules with potential therapeutic applications. rsc.orgscience.gov These efforts often focus on altering specific positions on the core structure to investigate the impact on activity. For example, synthetic approaches involving alteration of C-1, C-3, and N-9 positions of the norharmane nucleus, a related scaffold, have been suggested for developing new anticancer molecules based on SAR. kalingauniversity.ac.in

Research on stepholidine, another isoquinoline-derived alkaloid, has demonstrated the utility of molecular docking and bioaffinity chromatography in designing rational AChE inhibitors and understanding their interactions with the enzyme. frontiersin.org This approach has involved the design and synthesis of benzyl (B1604629) analogues of stepholidine, revealing that N-benzylated compounds showed higher activity compared to stepholidine itself, further supporting the influence of modifications on the nitrogen atom. frontiersin.org

The synthesis of these analogues allows for the systematic evaluation of how structural changes affect biological activity, providing data for further lead optimization.

Pharmacophore Modeling and Computational Approaches for this compound SAR

Pharmacophore modeling and computational approaches play a significant role in understanding the SAR of compounds like this compound and in guiding the design of new analogues. researcher.lifedovepress.comcolumbiaiop.ac.in These in silico methods can help predict the key features required for binding to a biological target and can screen large databases of compounds to identify potential hits. columbiaiop.ac.inmdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, have been applied to analyze the interaction of alkaloids, including those from Stephania glandulifera (a genus that includes this compound), with target enzymes like acetylcholinesterase. researchgate.netresearcher.life These studies can predict the binding modes and affinities of molecules, providing insights into the crucial interactions with amino acid residues in the active site of the enzyme. researchgate.netfrontiersin.org For example, docking analysis of stepholidine derivatives with Torpedo californica AChE indicated that π-π interactions were dominant and that residues from the esteratic, anionic, and peripheral subsites played key roles in interactions. frontiersin.org

Pharmacophore modeling aims to identify the 3D arrangement of chemical features essential for a molecule to exert a particular biological effect. dovepress.comcolumbiaiop.ac.in While specific pharmacophore models explicitly for this compound were not detailed in the search results, pharmacophore modeling is a widely used technique in the study of alkaloid inhibitors of enzymes like AChE. researcher.life These models can be used to screen databases for compounds sharing similar pharmacophoric features, potentially identifying novel active molecules. columbiaiop.ac.innih.gov Computational studies can also validate the stability of ligand-enzyme complexes, further supporting the predicted interactions. researcher.life

Computational approaches can also be used to predict ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of designed analogues, helping to prioritize compounds with favorable profiles for synthesis and in vitro testing. researchgate.netmdpi.com

Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration around this compound Core

Fragment-Based Drug Discovery (FBDD) is a strategy that utilizes small molecular fragments as starting points for the development of potent lead molecules. nih.govnih.govopenaccessjournals.com This approach involves screening libraries of small fragments (typically < 300 Da) that bind weakly to a target protein. nih.govopenaccessjournals.comnih.gov Once a fragment hit is identified, it is then elaborated or combined with other fragments to create larger, higher-affinity lead compounds. nih.govnih.govnih.gov

While direct application of FBDD specifically centered on the this compound core was not extensively detailed in the search results, the principles of FBDD and fragment elaboration are relevant to the optimization of complex natural product scaffolds like isoquinoline alkaloids. FBDD offers a systematic approach to explore chemical space and can be integrated into the drug discovery process to enhance the exploration of a target. nih.govopenaccessjournals.com

Fragment elaboration involves modifying the initial fragment hit by adding chemical groups to improve its binding affinity and other properties. nih.govnih.gov This process is often guided by structural information of the fragment-target complex obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.govopenaccessjournals.com Fragment merging and linking strategies can also be employed, where two or more fragments that bind to adjacent sites on the target are joined together to create a more potent molecule. nih.gov

Given the complex structure of this compound, a natural product, applying FBDD could involve identifying key binding interactions of smaller fragments of the this compound scaffold or related isoquinoline structures with a target. These fragments could then serve as starting points for elaboration, building upon the favorable interactions identified. This approach could potentially lead to the discovery of novel analogues with improved properties compared to the parent compound.

Preclinical Pharmacological Investigations of Stepharanine: Mechanistic Insights

In Vitro Cellular and Biochemical Assays for Stepharanine Activity Profiling

In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to dissect the cellular and molecular activities of a compound. nih.gov These assays are essential for identifying primary targets, understanding mechanisms, and profiling the bioactivity of this compound and its analogues. researchgate.net

A variety of biochemical and cellular assays are utilized to characterize the effects of compounds like this compound. nih.gov These can range from enzymatic assays targeting kinases, proteases, and metabolic enzymes to cell-based assays measuring proliferation, cytotoxicity, and specific signaling pathway modulation. nih.govmdpi.com For instance, studies on the related bisbenzylisoquinoline alkaloid Cepharanthine (B1668398) have used enzyme-linked immunosorbent assays (ELISA) to measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Western blot analysis is another key technique used to determine a compound's effect on protein expression and phosphorylation, such as the degradation of IκBα and the phosphorylation of ERK, JNK, and p38 MAP kinases, providing direct insight into pathway engagement. nih.gov

Studies on bisbenzylisoquinoline alkaloids have demonstrated their potential in modulating key signaling pathways involved in inflammation and cancer. nih.govresearchgate.net The anti-inflammatory effects of Cepharanthine, for example, have been linked to its ability to suppress the activation of the NF-κB and MAPK signaling pathways. nih.gov In cancer cell lines, other related alkaloids have shown cytotoxic activities, which can be investigated through assays measuring apoptosis induction, such as caspase activation and changes in mitochondrial membrane potential. nih.govresearchgate.net

Table 1: In Vitro Assays for Profiling Bisbenzylisoquinoline Alkaloid Activity

| Assay Type | Purpose | Example Finding with Related Alkaloids | Key Pathway Investigated |

|---|---|---|---|

| ELISA | Quantify cytokine secretion | Cepharanthine dose-dependently inhibited the release of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells. nih.gov | Inflammatory Cytokine Signaling |

| Western Blot | Detect changes in protein expression and phosphorylation | Cepharanthine suppressed LPS-induced IκBα degradation and phosphorylation of ERK, JNK, and p38. nih.gov | NF-κB, MAPK |

| MTT Assay | Assess cell viability and cytotoxicity | A bisbenzylisoquinoline alkaloid (Compound 18 from Stephania tetrandra) showed cytotoxic activity against MCF-7, HCT-116, and HepG2 cancer cell lines. researchgate.net | Cell Proliferation/Survival |

| Caspase Activity Assay | Measure activation of apoptosis effector enzymes | Synthetic cantharidin analogues induced caspase-3 protease activity in KG1a leukemia cells. nih.govresearchgate.net | Apoptosis (Intrinsic/Extrinsic) |

Cell-based reporter assays are powerful tools for investigating how a compound modulates specific signaling pathways. mdpi.com These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to a DNA response element. When a specific signaling pathway is activated or inhibited, it alters the transcription of the reporter gene, resulting in a measurable change in light output or fluorescence. mdpi.com

This technology is highly applicable for studying this compound's effect on pathways central to inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. qdu.edu.cnassaygenie.com For example, to test for NF-κB inhibition, a cell line can be engineered with a luciferase gene under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like TNF-α, the NF-κB pathway is activated, leading to luciferase expression. The addition of an inhibitory compound like this compound would be expected to reduce the luminescent signal, providing a quantifiable measure of pathway inhibition. qdu.edu.cn Given that the related compound Cepharanthine is known to inhibit NF-κB activation, this type of assay is highly relevant. nih.gov

Similarly, reporter systems can be designed to measure the activity of transcription factors downstream of the MAPK pathway, such as Activator Protein-1 (AP-1). mdpi.com These assays allow for the specific and sensitive detection of a compound's modulatory effects, making them ideal for mechanistic studies and confirming hits from primary screens. mdpi.com

High-throughput screening (HTS) employs automation, robotics, and miniaturized assays to test hundreds of thousands of compounds for biological activity against a specific target or pathway. bmglabtech.comwikipedia.org This process is essential for rapidly identifying "hit" compounds from large chemical libraries that can serve as starting points for drug development. wikipedia.org The methodologies are well-suited for screening natural product libraries containing this compound and its structural analogues.

HTS can be performed using either biochemical assays (e.g., purified enzymes) or cell-based assays. bmglabtech.com For screening compounds like this compound, cell-based HTS is particularly valuable as it provides information on a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability. wikipedia.org These assays are typically conducted in microtiter plates with 384 or 1536 wells to maximize throughput. bmglabtech.com

Recently, HTS was used to screen for natural agonists of Serine/threonine kinase 11 (STK11), a tumor suppressor. This screen identified Dauricine, a biphenylisoquinoline alkaloid, as an effective agonist of the STK11/AMPK pathway, demonstrating the power of HTS to find novel activities for this class of compounds. nih.gov A similar approach could be used to screen this compound and related alkaloids against a wide variety of targets, such as kinases, G-protein coupled receptors, or specific cancer cell lines, to uncover new pharmacological activities. bmglabtech.comnih.gov

Ex Vivo Tissue and Organotypic Slice Studies with this compound

Ex vivo studies using organotypic slice cultures bridge the gap between in vitro cell culture and in vivo animal models. nih.gov This technique involves culturing thin slices of tissue or organs, which preserves much of the native three-dimensional architecture, cellular diversity, and local cell-cell interactions. nih.govnih.gov This system is more physiologically relevant than 2D cell culture and allows for the study of complex biological processes and drug responses in an intact tissue microenvironment. researchgate.net

Organotypic brain slice cultures, for example, have been well-established to study neurodegenerative processes and test neuroprotective agents. nih.govyoutube.com Similarly, precision-cut lung slices are used in models of sepsis and inflammation. frontiersin.org While specific studies using this compound in organotypic slices are not widely reported, the methodology is highly applicable. For instance, to investigate the anti-inflammatory effects of this compound, lung or liver slices could be challenged with LPS to induce an inflammatory response, followed by treatment with the compound. frontiersin.org The tissue could then be analyzed for changes in cytokine expression, cell viability, and histological damage, providing detailed mechanistic insights.

This model allows for the evaluation of a compound's effect on multiple cell types simultaneously within their natural context, which is a significant advantage over isolated cell cultures. nih.govresearchgate.net It is a valuable tool for validating in vitro findings and refining hypotheses before moving into more complex and resource-intensive in vivo studies. frontiersin.org

In Vivo Preclinical Model Systems for Mechanistic Elucidation of this compound Effects

In vivo preclinical models are indispensable for understanding how a compound behaves in a whole, living organism. mdpi.com These models are crucial for evaluating the physiological effects of a compound and for dissecting complex mechanisms that cannot be replicated in vitro or ex vivo. nih.gov Animal models of disease allow researchers to study the therapeutic potential of compounds like this compound in a context that mimics human pathology. mdpi.com

For investigating the anti-inflammatory properties suggested by studies on related alkaloids, several well-established animal models of inflammation are available. nih.govijpras.com One of the most common is the lipopolysaccharide (LPS)-induced sepsis or systemic inflammation model in rodents. mdpi.com In these models, administration of LPS, a component of bacterial cell walls, triggers a powerful systemic inflammatory response characterized by high levels of circulating cytokines, leading to organ damage and, in severe cases, septic shock. researchgate.net

Studies on the related alkaloid Cepharanthine have demonstrated its protective effects in an LPS-induced acute lung injury model in mice, where it attenuated histopathologic changes and reduced pro-inflammatory cytokine levels. nih.gov This type of model would be directly applicable to confirming the anti-inflammatory and organ-protective effects of this compound in vivo and elucidating the underlying mechanisms, such as the modulation of the NF-κB and MAPK pathways. nih.gov

Table 2: In Vivo Models for Investigating Anti-inflammatory Effects of Bisbenzylisoquinoline Alkaloids

| Model System | Inducing Agent | Key Pathological Feature | Mechanistic Endpoint Example |

|---|---|---|---|

| LPS-Induced Systemic Inflammation (Mouse/Rat) | Lipopolysaccharide (LPS) | Systemic cytokine storm, organ injury (e.g., lung, liver) | Measurement of serum TNF-α, IL-6; histological analysis of lung tissue. nih.gov |

| Carrageenan-Induced Paw Edema (Rat) | Carrageenan | Localized acute inflammation and edema | Measurement of paw volume; analysis of inflammatory mediators in exudate. |

| Cecal Ligation and Puncture (CLP) (Mouse/Rat) | Polymicrobial infection | Clinically relevant model of sepsis and septic shock | Survival analysis; assessment of immune cell apoptosis and organ dysfunction. nih.gov |

To further dissect the specific molecular targets and pathways of this compound, researchers can utilize advanced genetic and pharmacological models. Genetic models, such as knockout or transgenic mice, allow for the investigation of a compound's efficacy and mechanism when a specific gene is absent or overexpressed. frontiersin.org For example, if in vitro data suggests that this compound's anti-inflammatory effects are mediated through the inhibition of a particular kinase, its activity could be tested in a mouse model where that kinase has been genetically deleted. This approach can provide definitive evidence for the role of a specific target in the compound's mechanism of action.

Pharmacological models involve the co-administration of the test compound with known inhibitors or activators of specific pathways. For instance, to confirm the role of the MAPK pathway in this compound's activity, its effects could be evaluated in the presence and absence of specific ERK or p38 MAPK inhibitors in an animal model of inflammation. nih.gov Observing whether the effects of this compound are blocked or altered by these pharmacological tools can help to precisely map its position within a signaling cascade. nih.gov These sophisticated models are critical for target validation and for building a robust understanding of a drug's molecular mechanism.

Understanding where a compound distributes in the body and how it is metabolized is key to linking its pharmacological activity to its mechanism of action. Biodistribution studies focus on quantifying the concentration of a compound and its metabolites in various tissues and fluids over time. For alkaloids like this compound, the primary analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

LC-MS/MS is a highly sensitive and specific method that can accurately quantify compounds even at very low concentrations in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.net A validated LC-MS/MS method was developed to study the pharmacokinetics of Cepharanthine in rat plasma. nih.gov This study revealed key parameters such as its maximum concentration (Cmax), half-life (t1/2), and poor oral bioavailability. nih.gov

By applying a similar methodology to this compound, researchers can determine its concentration in target organs (e.g., inflamed tissues, tumors) versus non-target organs. This information is mechanistically crucial; for example, demonstrating that this compound accumulates in inflamed lung tissue in a sepsis model would strongly support a direct local effect. nih.gov Furthermore, identifying the chemical structure of metabolites through mass spectrometry fragmentation analysis can reveal whether the parent compound or a metabolite is the primary active agent. researchgate.net

Target Engagement Studies of this compound In Vivo

Comprehensive searches of peer-reviewed scientific literature and preclinical research databases did not yield specific studies detailing the in vivo target engagement of this compound. While the broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, has been subject to various pharmacological investigations, data explicitly demonstrating the direct interaction of this compound with its putative biological targets within a living organism are not publicly available at this time.

Such studies are crucial for elucidating the mechanism of action and for correlating the compound's concentration with its pharmacological effect at the site of action. Methodologies to assess in vivo target engagement, such as positron emission tomography (PET) with a radiolabeled ligand or advanced proteomic techniques on tissue samples post-administration, have not yet been reported in the context of this compound research. The absence of this data highlights a significant gap in the preclinical characterization of this natural compound.

Resistance Mechanisms to this compound: Preclinical Models

The development of resistance is a critical factor in determining the long-term therapeutic potential of any bioactive compound. However, there is a notable lack of preclinical models specifically designed to investigate intrinsic or acquired resistance to this compound. The scientific literature does not currently contain reports of cell lines or animal models that have been made resistant to this compound to study the underlying mechanisms. Consequently, the specific pathways or molecular changes that could lead to diminished efficacy of this compound have not been elucidated.

Cellular Mechanisms of Acquired and Intrinsic Resistance to this compound

There are no published preclinical studies that specifically delineate the cellular mechanisms of either acquired or intrinsic resistance to this compound. Research into this area would typically involve generating this compound-resistant cell lines through continuous exposure to the compound and then comparing their cellular physiology to that of sensitive parental lines.

Key areas of investigation for other compounds, which have not yet been applied to this compound, include:

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump drugs out of the cell.

Drug Metabolism: Increased metabolic inactivation of the compound within the target cell.

Target Alteration: Mutations or modifications in the target protein that reduce the binding affinity of the compound.

Activation of Bypass Pathways: Upregulation of alternative signaling pathways that circumvent the effects of the compound's primary mechanism of action.

Without specific research, any discussion of these mechanisms in relation to this compound would be speculative.

Genetic and Epigenetic Factors in this compound Resistance

The genetic and epigenetic underpinnings of resistance to this compound remain an uninvestigated area of research. No studies have been published that identify specific gene mutations, amplifications, or deletions that confer resistance to this compound.

Similarly, epigenetic modifications, such as changes in DNA methylation or histone acetylation that could alter the expression of genes involved in drug sensitivity, have not been explored in the context of this compound. Research in this area would be foundational to understanding the potential for resistance and for developing strategies to overcome it.

Advanced Analytical and Spectroscopic Methodologies in Stepharanine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Stepharanine Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely employed for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts or biological samples. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

Studies have utilized LC-MS/MS for the analysis of alkaloids, including this compound, in plant extracts. This approach allows for the identification of various compounds within a sample and the proposal of fragmentation pathways for structural confirmation. researchgate.net High-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (HPLC-LTQ-Orbitrap) has been developed for the systematic characterization and identification of non-diterpenoid constituents in Tinospora sinensis, where this compound has been identified. researchgate.net LC-MS analysis has also been used in studies investigating the chemical constituents of medicinal plants, where this compound was among the compounds successfully analyzed. nih.gov The technique is valuable for rapid characterization and identification of compounds in complex matrices. researchgate.net

The application of LC-MS in this compound research often involves specific chromatographic conditions and mass spectrometry parameters tailored for alkaloid analysis.

| LC-MS Application Areas for this compound | Description |

| Identification in Plant Extracts | Separating and identifying this compound from other plant metabolites. |

| Quantification | Determining the concentration of this compound in various samples. |

| Metabolite Profiling | Analyzing the range of compounds, including this compound, in a sample. |

| Fragmentation Pathway Analysis | Elucidating the structure through characteristic mass fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Both 1D (¹H NMR, ¹³C NMR) and 2D NMR spectroscopic techniques (such as COSY, HSQC, HMBC, and NOESY) are routinely used to determine the complete and unequivocal assignment of hydrogen and carbon chemical shifts for alkaloids like this compound. researchgate.net This allows researchers to confirm the presence and positions of various functional groups, including methoxyl and hydroxyl groups, and to understand the spatial relationships between different parts of the molecule. researchgate.net

NMR data, including chemical shifts and coupling constants, are critical for confirming the isolated compound's identity by comparison with published data for this compound. researchgate.net Structural elucidation of new or known alkaloids from Stephania species often relies on extensive NMR spectroscopic analyses. researchgate.net

| NMR Spectroscopy in this compound Research | Information Provided |

| ¹H NMR | Number and types of hydrogen atoms, their chemical environment, and coupling patterns. |

| ¹³C NMR | Number and types of carbon atoms and their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity between protons (COSY), carbon-proton correlations (HSQC, HMBC), and spatial relationships (NOESY). |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of biological macromolecules and their complexes with small molecules like this compound. While X-ray crystallography typically requires the formation of well-ordered crystals of the complex, Cryo-EM allows for structural analysis of samples in a near-native, frozen-hydrated state.

X-ray crystallography is a well-established method for determining the detailed 3D structure of proteins and protein complexes by analyzing the diffraction of X-rays from a crystal. theseus.finih.gov It is a primary method for understanding how small molecules bind to their protein targets at the atomic level. nih.gov

Cryo-EM has emerged as a powerful technique for high-resolution structure determination of large and dynamic biological macromolecules and complexes, often when crystallization is challenging. mdpi.comresearchgate.net It can provide structural information of molecular machines in their hydrated state. mdpi.com Cryo-EM is particularly useful for studying protein and nucleic acid complexes with various compositional and conformational states. mdpi.com

While the provided search results discuss the general applications of X-ray crystallography and Cryo-EM for protein complexes nih.govnih.govnih.govrcsb.orgresearchgate.net, and the identification of this compound in various plants researchgate.nettheses.cznih.gov, specific published crystal structures or Cryo-EM data of this compound bound to a biological target were not explicitly found within the provided snippets. However, these techniques would be crucial for understanding the precise binding mode and interactions of this compound if it were studied in complex with a target protein, such as acetylcholinesterase, which it has shown inhibitory activity against. researchgate.net

Advanced Optical Spectroscopy Techniques for this compound Interaction Studies

Advanced optical spectroscopy techniques, such as fluorescence, absorption, and circular dichroism (CD) spectroscopy, are valuable tools for investigating the interactions of this compound with biological molecules, such as proteins or nucleic acids.

Fluorescence spectroscopy can be used to study the binding of a molecule if either the molecule itself or its target is fluorescent, or if the binding event causes a change in fluorescence properties. Absorption spectroscopy (UV-Vis) can provide information about electronic transitions within the molecule and changes in its environment upon binding. Circular dichroism spectroscopy is particularly useful for studying changes in the conformation of biological macromolecules upon interaction with a small molecule.

Studies have utilized optical spectroscopic methods, including fluorescence, absorption, and circular dichroism, to investigate the interaction of pharmaceutically important isoquinoline (B145761) alkaloids, such as berberine (B55584) and palmatine (B190311) (structurally related to this compound), with human serum albumin (HSA). researchgate.net This demonstrates the applicability of these techniques to study the binding behavior of alkaloids. While a specific study on this compound's interaction with a target using these methods was not detailed in the provided snippets, the principles and applications of these techniques are relevant for characterizing its binding to biological targets and understanding the molecular basis of its activity.

| Optical Spectroscopy Technique | Application in Interaction Studies |

| Fluorescence Spectroscopy | Studying binding events, conformational changes, and dynamics through fluorescence properties. |

| Absorption (UV-Vis) Spectroscopy | Analyzing electronic transitions and changes in molecular environment upon interaction. |

| Circular Dichroism (CD) Spectroscopy | Investigating conformational changes in chiral molecules, particularly biological macromolecules. |

Microfluidics and Miniaturized Assays for this compound Screening

Microfluidics and miniaturized assays offer platforms for high-throughput screening and analysis of compounds like this compound, enabling faster and more efficient evaluation of their biological activities or interactions. These technologies allow for reduced sample and reagent consumption and offer precise control over experimental conditions.

Microfluidic platforms can be designed for various applications, including drug screening and antimicrobial susceptibility testing, by creating highly parallelized systems that handle small volumes of liquids. nih.govnih.gov These platforms can incorporate features like microdroplet arrays for encapsulating cells or reagents, enabling high-throughput analysis of individual interactions or responses. nih.gov

Miniaturized assays, often implemented on microfluidic chips or in microplates, allow for the screening of numerous compounds against various biological targets or cellular models in a high-throughput manner. This is particularly useful in the initial stages of drug discovery or biological activity profiling.

While the provided search results discuss the general application of microfluidics for drug screening and antimicrobial susceptibility testing nih.govnih.gov, and mention the screening of alkaloids for biological activity researchgate.nettheses.cz, specific examples of this compound being screened using microfluidic or miniaturized assays were not explicitly detailed. However, these technologies represent a promising avenue for efficiently evaluating the biological properties of this compound and other natural products in a high-throughput format.

Compound Names and PubChem CIDs

Emerging Research Frontiers and Translational Opportunities for Stepharanine

Systems Biology and Network Pharmacology Approaches for Stepharanine

Systems biology and network pharmacology are increasingly applied to elucidate the complex mechanisms of action of natural compounds like this compound, particularly within the context of traditional medicine. Network pharmacology, rooted in systems biology, shifts the focus from the traditional "one-target, one-drug" paradigm to a "network-target, multiple-component-therapeutics" mode. frontiersin.orgnih.gov This approach is well-suited for analyzing compounds that may interact with multiple biological targets and pathways, as is often the case with plant-derived compounds. frontiersin.org

By constructing compound-target-pathway networks, researchers can systematically explore how this compound might exert its effects on various diseases. tandfonline.com This involves integrating data from various sources, including databases on herbs, chemical components, diseases, and protein-protein interactions. nih.gov Network pharmacology can help identify the key active ingredients in complex mixtures, predict their targets, and reveal the underlying regulatory principles. frontiersin.orgtandfonline.com This comprehensive analysis can aid in screening for active ingredients and therapeutic targets, as well as determining the mechanism of action of compounds like this compound from a systems perspective. tandfonline.com

Nanotechnology and Drug Delivery System Research for this compound (Focus on research methodologies)

Nanotechnology offers promising strategies to enhance the delivery and efficacy of therapeutic compounds, including natural products like this compound. Research in this area focuses on developing nanoparticle-based drug delivery systems to improve the pharmacokinetic profile, target specificity, and cellular uptake of the drug. mdpi.comijpsjournal.commdpi.com

Methodologies in this field involve the design and fabrication of various nanocarriers, such as lipid-based nanoparticles, polymeric nanoparticles, and hydrogels. mdpi.commdpi.com These systems can encapsulate this compound, protecting it from degradation and potentially improving its solubility and stability. ijpsjournal.commdpi.com Key research methods include:

Nanoparticle synthesis and characterization: Developing methods to create nanoparticles of specific sizes, shapes, and surface properties, and characterizing their physical and chemical attributes.

Drug encapsulation and release studies: Evaluating the efficiency of this compound encapsulation within the nanocarrier and studying the rate and mechanism of drug release under different conditions (e.g., pH, temperature).

In vitro cellular uptake and cytotoxicity studies: Assessing how effectively nanoparticles are taken up by target cells and evaluating the toxicity of the nanocarrier itself and the encapsulated drug in cell models.

In vivo pharmacokinetic and biodistribution studies: Investigating the absorption, distribution, metabolism, and excretion of this compound when delivered via nanoparticles in animal models. This includes studying nanoparticle targeting to specific tissues or organs, which can be achieved through passive or active targeting strategies. insidetx.com

Surface modification of nanoparticles: Exploring methods to functionalize the surface of nanoparticles with ligands or targeting molecules to achieve active targeting to specific cell types or tissues. insidetx.com

These methodologies aim to overcome limitations associated with the free drug, such as poor solubility or limited bioavailability, and to enable targeted delivery, potentially reducing off-target effects and improving therapeutic outcomes. ijpsjournal.commdpi.com

Combination Strategies with this compound: Mechanistic Rationale

Combining this compound with other therapeutic agents is an emerging research area driven by the potential for synergistic effects, reduced dosages of individual components, and the targeting of multiple disease pathways. The mechanistic rationale for such combinations often stems from the multi-targeted nature suggested by network pharmacology studies. If this compound is shown to interact with several proteins or pathways involved in a disease, combining it with a drug that targets complementary or downstream effectors could enhance efficacy or overcome resistance mechanisms.

For example, if this compound exhibits anti-inflammatory properties through the modulation of certain cytokines, combining it with an agent that targets a different inflammatory pathway could lead to a more robust anti-inflammatory response. Similarly, in the context of conditions involving multiple pathological processes, a combination strategy could address different facets of the disease simultaneously. The rationale also considers the potential for combination to reduce the required dose of each agent, thereby potentially mitigating dose-dependent side effects. Research in this area would involve investigating the molecular interactions and pathway modulation when this compound is used in combination, often employing in vitro and in vivo models to assess the combined effects and elucidate the underlying mechanisms.

Patent Landscape and Intellectual Property Considerations in this compound Research

The patent landscape surrounding this compound and related compounds is an important consideration for its translational development. A patent landscape analysis provides an overview of existing patents in a specific technological field, helping to identify areas of opportunity, potential roadblocks, and competitor strategies. nlo.eugreyb.com

For this compound, the patent landscape would encompass patents related to its isolation, synthesis, formulations (including nanoparticle delivery systems), specific therapeutic uses, and combination therapies. Analyzing this landscape helps researchers and developers understand:

Freedom to operate: Identifying existing patents that might be infringed upon by developing or commercializing this compound or its formulations.

Novelty and inventiveness: Determining if a new discovery or development related to this compound is likely to meet the criteria for patentability. ttconsultants.com

Competitive intelligence: Understanding what aspects of this compound research and development other entities are focusing on. nlo.eu

Potential for licensing or collaboration: Identifying opportunities to license existing relevant patents or collaborate with other patent holders. greyb.com

Strategic filing decisions: Guiding decisions on where and when to file new patent applications to protect novel inventions related to this compound. patentpc.com

Intellectual property considerations are crucial throughout the research and development pipeline, from initial discoveries to potential commercialization. Protecting novel findings through patents can provide exclusivity and incentivize investment in further research and clinical translation. greyb.comttconsultants.com

Challenges and Future Directions in this compound Academic Research

Academic research into this compound faces several challenges and presents numerous future directions. One significant challenge is the need for more comprehensive and standardized data across studies, particularly regarding its pharmacological activities and mechanisms of action. While some studies have explored specific effects, a more systematic and integrated understanding is required.

Future directions include:

In-depth mechanistic studies: Utilizing advanced techniques such as omics technologies (genomics, proteomics, metabolomics) in conjunction with systems biology and network pharmacology to fully unravel the molecular targets and pathways influenced by this compound.

Preclinical validation: Conducting rigorous in vitro and in vivo studies to validate the therapeutic potential of this compound in relevant disease models, including detailed pharmacokinetic and pharmacodynamic profiling.

Nanotechnology-based formulations: Further developing and optimizing nanoparticle delivery systems to improve this compound's bioavailability, targeting, and therapeutic index. Research should focus on scalable and cost-effective manufacturing methods for these formulations.

Combination therapy exploration: Systematically investigating rational combinations of this compound with existing drugs or other natural compounds for enhanced efficacy and reduced toxicity in specific disease contexts.

Addressing variability: Investigating potential sources of variability in the composition and activity of this compound derived from different plant sources or extraction methods.

Translational research: Bridging the gap between preclinical findings and clinical applications by conducting well-designed clinical trials to evaluate the safety and efficacy of this compound or its formulations in humans.

Exploring new therapeutic areas: Based on emerging mechanistic insights, exploring the potential of this compound in therapeutic areas beyond those traditionally associated with the plant sources from which it is derived.